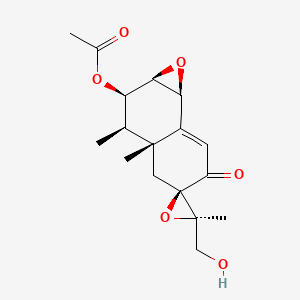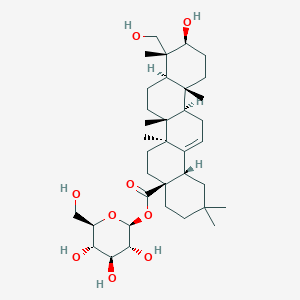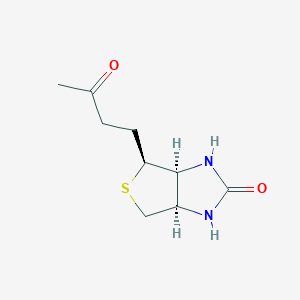
Methyl bisnorbiotinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bisnorbiotinyl ketone belongs to the class of organic compounds known as thienoimidazolidines. These are heterocyclic compounds containing a thiophene ring fused to an imidazolidine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Imidazolidine is 5-membered saturated ring of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Methyl bisnorbiotinyl ketone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Methyl bisnorbiotinyl ketone has been detected in multiple biofluids, such as urine and blood.
Methyl bisnorbiotinyl ketone is an imidazolidinone.
Scientific Research Applications
Identification in Human Urine
Methyl bisnorbiotinyl ketone has been identified as a metabolite in human urine. A study by Zempleni, McCormick, and Mock (1997) found that following biotin administration, the urinary excretion of methyl bisnorbiotinyl ketone increased significantly. This discovery contributes to a deeper understanding of human biotin metabolism and turnover (Zempleni, McCormick, & Mock, 1997).
Bacterial Degradation of Biotin
Research by Kazarinoff et al. (1972) revealed that methyl bisnorbiotinyl ketone is a product of bacterial degradation of biotin. They found that this methyl ketone arises from the decarboxylation of β-keto acids derived from biotin and bisnorbiotin, shedding light on the microbial metabolism of biotin (Kazarinoff et al., 1972).
Implications in Biliary Excretion
A study by Zempleni et al. (1997) on biotin and its metabolites, including methyl bisnorbiotinyl ketone, indicated that biliary excretion of these compounds in rats and pigs is quantitatively minor. This suggests that metabolism by gut microorganisms might not significantly contribute to the metabolism of parenterally administered biotin (Zempleni et al., 1997).
Engineering in Yeast for Methyl Ketone Production
Hanko et al. (2018) reported on the metabolic engineering of the yeast Yarrowia lipolytica for methyl ketone production, including compounds like methyl bisnorbiotinyl ketone. This research is pivotal in developing microbial biocatalysts for sustainable production of these compounds from renewable resources (Hanko et al., 2018).
Methyl Ketone Production in Pseudomonas taiwanensis
Nies et al. (2020) enhanced the production of methyl ketones in the microbe Pseudomonas taiwanensis VLB120 through genetic engineering. This achievement signifies a step forward in the bio-based production of chemicals like methyl bisnorbiotinyl ketone (Nies et al., 2020).
properties
CAS RN |
35638-35-8 |
|---|---|
Product Name |
Methyl bisnorbiotinyl ketone |
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-(3-oxobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C9H14N2O2S/c1-5(12)2-3-7-8-6(4-14-7)10-9(13)11-8/h6-8H,2-4H2,1H3,(H2,10,11,13)/t6-,7-,8-/m0/s1 |
InChI Key |
ITHUGYGPPSVHRH-FXQIFTODSA-N |
Isomeric SMILES |
CC(=O)CC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES |
CC(=O)CCC1C2C(CS1)NC(=O)N2 |
Canonical SMILES |
CC(=O)CCC1C2C(CS1)NC(=O)N2 |
physical_description |
Solid |
synonyms |
bisnorbiotin methyl ketone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
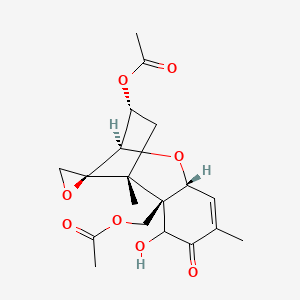
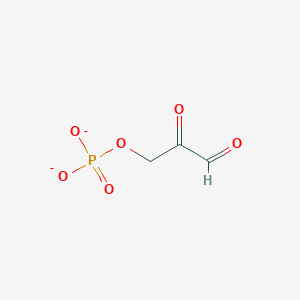
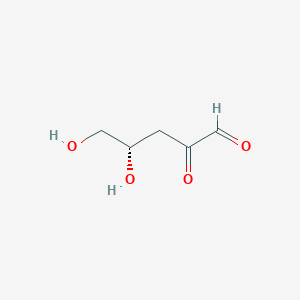
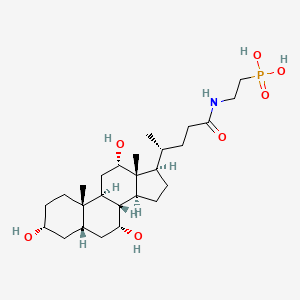


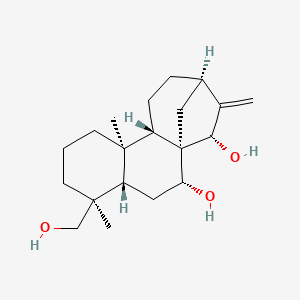
![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)
